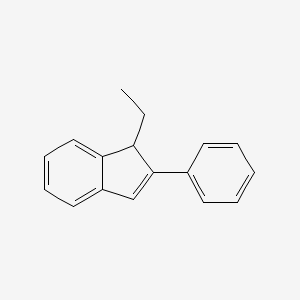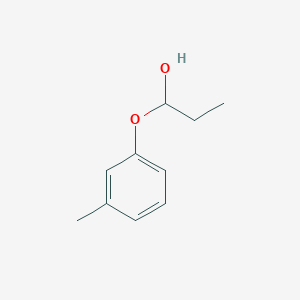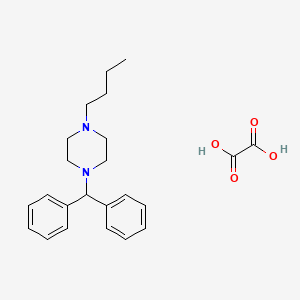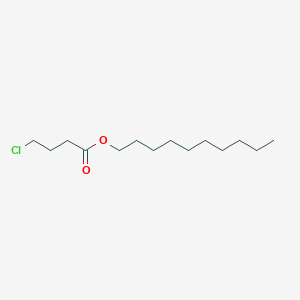
Decyl 4-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 4-chlorobutanoate: is an organic compound with the chemical formula C14H27ClO2 . . This compound is characterized by the presence of a decyl group attached to a 4-chlorobutanoate moiety. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl 4-chlorobutanoate can be synthesized through the esterification of 4-chlorobutanoic acid with decanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl 4-chlorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-chlorobutanoic acid and decanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Hydrolysis: 4-chlorobutanoic acid and decanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Decyl 4-chlorobutanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of ester compounds on cellular processes. It may also be investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry: In the industrial sector, this compound is used as a plasticizer and a solvent. It is also employed in the formulation of coatings, adhesives, and lubricants .
Wirkmechanismus
The mechanism of action of decyl 4-chlorobutanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 4-chlorobutanoic acid and decanol. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism .
Vergleich Mit ähnlichen Verbindungen
Decyl butanoate: Similar structure but lacks the chlorine atom.
Decyl 2-chlorobutanoate: Chlorine atom is positioned differently.
Decyl 3-chlorobutanoate: Chlorine atom is positioned differently.
Uniqueness: Decyl 4-chlorobutanoate is unique due to the specific positioning of the chlorine atom on the butanoate moiety. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
88395-93-1 |
|---|---|
Molekularformel |
C14H27ClO2 |
Molekulargewicht |
262.81 g/mol |
IUPAC-Name |
decyl 4-chlorobutanoate |
InChI |
InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-13-17-14(16)11-10-12-15/h2-13H2,1H3 |
InChI-Schlüssel |
UKINZMHKTPAMTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
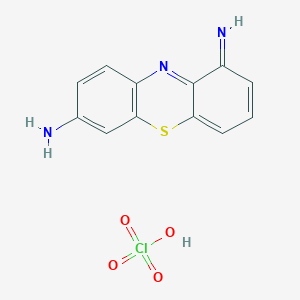
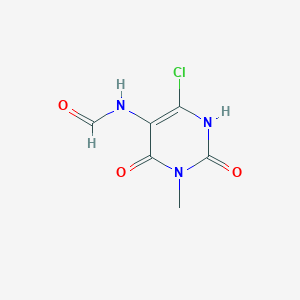
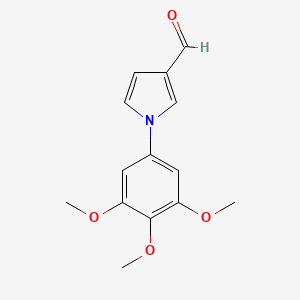
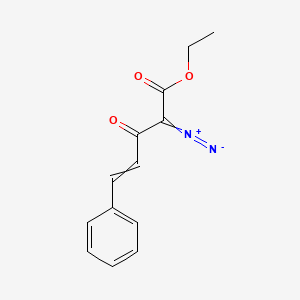
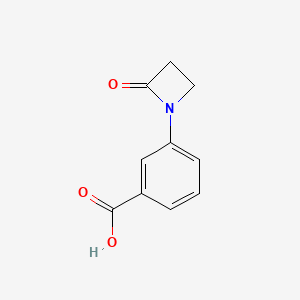

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
